2-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid
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Overview
Description
2-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₃NO₂ It is a cyclobutane derivative with a pyridine ring attached to the cyclobutane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination complexes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: A pyridine derivative with similar structural features.
5,5′-Di(pyridin-2-yl)-3,3′-bi(1,2,4-triazole): Another compound with a pyridine ring, used in coordination chemistry.
Uniqueness: 2-Methyl-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid is unique due to its cyclobutane core, which imparts distinct chemical and physical properties. This structural feature differentiates it from other pyridine derivatives and contributes to its specific reactivity and applications .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-methyl-1-pyridin-3-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-8-4-5-11(8,10(13)14)9-3-2-6-12-7-9/h2-3,6-8H,4-5H2,1H3,(H,13,14) |
InChI Key |
UYXMRRQRDCBNTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC1(C2=CN=CC=C2)C(=O)O |
Origin of Product |
United States |
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